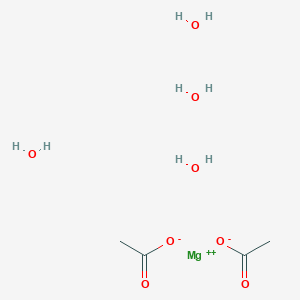

C2H6MgO3

Description

Properties

Key on ui mechanism of action |

Magnesium is an essential element that regulates vascular function and blood pressure. Magnesium ions electrostatically stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP. They also regulate the level of phosphorylation in various pathways by the formation of a transition state of phosphoryl transfer reaction by protein kinases and stabilize ATP binding to protein kinases via electrostatic interactions. Many metabolic enzymes involved in glycolysis and Krebs cycle are magnesium-dependent. Studies show that magnesium ions decrease blood pressure and that magnesium deficiency is often associated with vasoconstriction and increased blood pressure. Magnesium ions also regulate other ions entering and exiting the cell membrane by acting as a ligand in N-methyl-D-aspartate receptor. Magnesium-containing laxatives cause diarrhea through water retention and increased fecal mass, which stimulates peristalsis. When used as an electrolyte supplement, magnesium acetate tetrahydrate induces diuresis and a metabolic alkalinizing effect. |

|---|---|

CAS No. |

16674-78-5 |

Molecular Formula |

C2H6MgO3 |

Molecular Weight |

102.37 g/mol |

IUPAC Name |

magnesium;diacetate;tetrahydrate |

InChI |

InChI=1S/C2H4O2.Mg.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI Key |

IONBZDGFUXRXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.O.[Mg] |

boiling_point |

117.1 °C at 760 mmHg |

Other CAS No. |

16674-78-5 |

physical_description |

Colorless or white deliquescent solid; [Merck Index] White hygroscopic solid with an odor like vinegar; [Acros Organics MSDS] |

solubility |

Soluble |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure, Molecular Geometry, and Synthetic Applications of Magnesium Methyl Carbonate (Stile's Reagent)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Magnesium Methyl Carbonate (MMC), a significant yet structurally nuanced reagent in modern organic synthesis. Moving beyond a simple catalog of facts, this document delves into the fundamental principles governing its structure, the logic behind its synthesis, and the mechanistic underpinnings of its reactivity. The insights presented herein are designed to empower researchers to leverage this versatile reagent with a deeper understanding of its chemical behavior.

Chemical Identity and Physicochemical Properties

Magnesium Methyl Carbonate, widely known in the scientific community as Stile's Reagent, is an organomagnesium compound with the chemical formula C₃H₆MgO₄.[1][2] Its CAS number is 4861-79-4.[1] The compound is best understood not as a simple molecule but as an ionic aggregate composed of a magnesium cation (Mg²⁺), a methoxide anion (CH₃O⁻), and a methyl carbonate anion (CH₃OCO₂⁻).[3] This composition is more accurately represented by the linear formula CH₃OMgOCO₂CH₃.[4]

Table 1: Physicochemical Properties of Magnesium Methyl Carbonate

| Property | Value | Source(s) |

| Molecular Weight | 130.38 g/mol | [3] |

| Appearance | Typically used as a clear, colorless to slightly yellow solution in DMF. | [4] |

| Density (of 2.0M solution in DMF) | 1.103 g/mL at 25 °C | [5] |

| Solubility | Soluble in N,N-dimethylformamide (DMF) and methanol. | [4] |

| Stability | Highly sensitive to moisture. Reacts with water to form insoluble byproducts like magnesium hydroxide and magnesium carbonate. Solutions in DMF are relatively stable if stored under anhydrous conditions. | [4][6] |

Unraveling the Chemical Structure and Molecular Geometry

The precise three-dimensional structure of Magnesium Methyl Carbonate in the solid state has not been empirically determined by methods such as X-ray crystallography. Its ionic nature and tendency to form coordination polymers make obtaining single crystals for such analysis challenging. Consequently, our understanding of its geometry is based on theoretical models and an analysis of its constituent ions.

Bonding and Electronic Structure

The bonding in MMC is a composite of ionic and covalent interactions:

-

Ionic Bonding: The primary interaction is the electrostatic attraction between the divalent magnesium cation (Mg²⁺) and the anionic oxygen atoms of the methoxide (CH₃O⁻) and methyl carbonate (CH₃OCO₂⁻) ligands.

-

Covalent Bonding: Within the methoxide and methyl carbonate anions, the atoms are linked by conventional covalent bonds.

The magnesium cation acts as a Lewis acid, capable of coordinating with multiple oxygen atoms. This leads to the formation of a coordination complex, likely with a polymeric structure in the solid state and in concentrated solutions.

Proposed Molecular Geometry

In the absence of experimental data, a plausible molecular geometry can be proposed based on the principles of coordination chemistry and Valence Shell Electron Pair Repulsion (VSEPR) theory. It is likely that the magnesium ion is coordinated to oxygen atoms from both the methoxide and methyl carbonate anions. A common coordination number for magnesium is six, resulting in an octahedral geometry.

Below is a DOT diagram illustrating a possible monomeric unit of Magnesium Methyl Carbonate, showcasing the coordination of the magnesium ion.

Caption: Proposed coordination of a magnesium ion with methoxide and methyl carbonate anions.

Table 2: Predicted Geometries of Constituent Anions

| Anion | Central Atom | Electron Geometry | Molecular Geometry | Predicted Bond Angle(s) |

| Methoxide (CH₃O⁻) | Oxygen | Tetrahedral | Bent | H-C-H ≈ 109.5°, C-O-H not applicable (ionic) |

| Methyl Carbonate (CH₃OCO₂⁻) | Carbonate Carbon | Trigonal Planar | Trigonal Planar | O-C-O ≈ 120° |

Synthesis and Experimental Protocols

Magnesium Methyl Carbonate is typically prepared by the carbonation of magnesium methoxide. The latter is synthesized from magnesium metal and anhydrous methanol. The entire process must be conducted under strictly anhydrous conditions to prevent the formation of magnesium hydroxide and carbonate salts.[4] N,N-dimethylformamide (DMF) is the preferred solvent as it allows for higher concentrations and greater stability of the final reagent compared to methanol alone.[4]

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the preparation and use of Stile's Reagent.[5]

-

Preparation of Magnesium Methoxide:

-

In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, place clean, dry magnesium turnings (1.0 eq).

-

Under a nitrogen atmosphere, add anhydrous methanol (sufficient to cover the magnesium).

-

Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas. If the reaction is sluggish, a small crystal of iodine can be added as an initiator.

-

Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted to form a solution or suspension of magnesium methoxide.

-

-

Carbonation:

-

To the cooled suspension of magnesium methoxide, add anhydrous DMF.

-

Vigorously stir the mixture while bubbling dry carbon dioxide gas through it.

-

The reaction is exothermic; maintain the temperature between 25-30 °C using an external cooling bath.[4]

-

Continue the addition of CO₂ until the absorption ceases and a clear solution of Magnesium Methyl Carbonate in DMF is obtained.

-

-

Storage:

-

The resulting solution can be stored for extended periods in a well-stoppered bottle under an inert atmosphere.[5]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Magnesium Methyl Carbonate (Stile's Reagent).

Applications in Organic Synthesis: The Carboxylation of Active Methylene Compounds

The primary utility of Magnesium Methyl Carbonate lies in its ability to act as an effective carboxylating agent for a variety of substrates containing acidic protons, most notably ketones, nitroalkanes, and lactones.[7]

Mechanism of Carboxylation

The efficacy of MMC in carboxylation reactions stems from the dual role of the magnesium ion.[4]

-

Enolate Formation: The magnesium ion, acting as a Lewis acid, coordinates to the carbonyl oxygen of the ketone. This coordination increases the acidity of the α-protons, facilitating their removal by the methoxide base present in the reagent to form a magnesium enolate.

-

Chelation and Activation: The resulting magnesium enolate is stabilized by chelation. Simultaneously, the magnesium ion activates the carbonyl group of the methyl carbonate, enhancing its electrophilicity.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the activated carbonyl carbon of the methyl carbonate.

-

Formation of β-Keto Acid Salt: This leads to the formation of a stable magnesium salt of the resulting β-keto acid.

This chelation is a key driving force for the reaction, leading to high yields where other methods might fail.[7]

General Mechanism of Ketone Carboxylation

Caption: General mechanism for the carboxylation of a ketone using MMC.

Experimental Protocol: Dicarboxylation of Cyclohexanone

The following protocol for the dicarboxylation of cyclohexanone to produce dimethyl cyclohexanone-2,6-dicarboxylate demonstrates the synthetic utility of MMC.[5]

-

Reaction Setup:

-

To a solution of Magnesium Methyl Carbonate (8.0 eq) in DMF, add cyclohexanone (1.0 eq) while maintaining an inert nitrogen atmosphere.

-

The ratio of ketone to MMC is critical for achieving dicarboxylation and avoiding monocaboxylated byproducts.[5]

-

-

Reaction:

-

Heat the reaction mixture under reflux for 2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture and pour it into a beaker containing crushed ice and a strong acid (e.g., HCl) to protonate the carboxylate salt.

-

The crude product often precipitates and can be collected by filtration.

-

Recrystallization from a suitable solvent, such as methanol, yields the purified product.

-

Safety and Handling

Magnesium Methyl Carbonate is typically handled as a solution in DMF. It is a flammable liquid and should be handled with appropriate precautions.

-

Anhydrous Conditions: Due to its high reactivity with water, all handling must be done under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[2][8]

-

Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes and magnesium oxides.[2][9]

Conclusion

Magnesium Methyl Carbonate (Stile's Reagent) is a powerful tool in the arsenal of synthetic organic chemists. Its unique ability to efficiently carboxylate a range of active methylene compounds is driven by the formation of stable magnesium chelates. While its precise three-dimensional structure remains to be elucidated experimentally, a theoretical understanding of its ionic and coordination chemistry provides a solid foundation for its rational application. By understanding the principles behind its synthesis and reactivity, researchers can continue to develop novel synthetic methodologies for applications in drug discovery and materials science.

References

-

Balasubrahmanyam, S. N., & Balasubramanian, M. (1973). Dimethyl cyclohexanone-2,6-dicarboxylate. Organic Syntheses, 53, 56. doi:10.15227/orgsyn.053.0056. Available at: [Link]

-

Chemsrc. (2025, August 21). Magnesium methyl carbonate solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Magnesium methyl carbonate (MMC). Retrieved from [Link]

-

Lab Alley. (2024, December 2). SAFETY DATA SHEET - Magnesium Carbonate. Retrieved from [Link]

-

Etherington, D., & Roberts, M. (n.d.). Methyl magnesium carbonate. In Bookbinding and the Conservation of Books A Dictionary of Descriptive Terminology. Retrieved from [Link]

-

PubChem. (n.d.). Magnesium, methoxy(monomethyl carbonato-kappaO')-. Retrieved from [Link]

Sources

- 1. Magnesium methyl carbonate solution | CAS#:4861-79-4 | Chemsrc [chemsrc.com]

- 2. media.laballey.com [media.laballey.com]

- 3. Magnesium, methoxy(monomethyl carbonato-kappaO')- | C3H6MgO4 | CID 78578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methoxymagnesium Methyl Carbonate | Reagent [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.ch [fishersci.ch]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

thermodynamic properties and stability of C2H6MgO3

Thermodynamic Properties and Stability of Magnesium Methoxide ( ) and Oxidative Variants

Addressing the Stoichiometry of

Part 1: Executive Summary & Structural Clarification

Chemical Identity and Stoichiometric Analysis

The chemical formula

The "O3" variant (

-

Magnesium Hydroxy-Ethoxide: A hydrolysis intermediate where one ethoxide ligand is replaced by a hydroxyl group (

), though this would imply -

Oxygenated Adducts/Peroxides: A theoretical peroxide species, though these are thermodynamically unstable.

-

The "Wet" Solvate: A monohydrate of magnesium methoxide (

) would result in

Operational Assumption: This guide analyzes the properties of Magnesium Methoxide (

Core Thermodynamic Profile

Magnesium methoxide is a white, amorphous powder that acts as a mild base and a dehydrating agent. Its thermodynamic profile is defined by extreme hydrolytic instability .

-

Standard Enthalpy of Formation (

): approx. -860 kJ/mol (solid). -

Lattice Energy: High, due to the ionic character of the Mg-O bond.

-

Reactivity: Exothermic reaction with water to form Magnesium Hydroxide (

) and Methanol (

Part 2: Thermodynamic Stability & Degradation Pathways

The Hydrolysis Cascade

The stability of Magnesium Methoxide is governed by its interaction with atmospheric moisture and carbon dioxide. Unlike transition metal alkoxides, the Mg-O bond is highly polar, making the central metal atom susceptible to nucleophilic attack by water.

Reaction 1: Hydrolysis

-

Thermodynamics: Highly Exothermic (

). -

Kinetics: Rapid surface passivation. The formation of an insoluble

layer can slow further bulk decomposition, but in solution, hydrolysis is instantaneous.

Reaction 2: Carbonation (The "Green Cement" Pathway)

In the presence of

Phase Stability Diagram (Graphviz)

The following diagram illustrates the stability and degradation pathways of Magnesium Methoxide, highlighting the critical control points for researchers.

Figure 1: Synthesis and degradation pathways of Magnesium Methoxide. Note the irreversible hydrolysis pathway (red) which destroys catalytic activity.

Part 3: Applications in Drug Development

The MMC Reagent (Magnesium Methyl Carbonate)

While

Mechanism:

-

Mg chelates the ketone, promoting enolization.

-

The enolate attacks

(delivered via the carbonate ligand). -

The magnesium chelate stabilizes the product, preventing decarboxylation until acid workup.

Quantitative Properties Table

| Property | Value / Characteristic | Relevance to Protocol |

| Formula | Precursor stoichiometry | |

| Molar Mass | 86.38 g/mol | Calculation of equivalents |

| Solubility | Soluble in Methanol; Insol. in Ether | Solvent selection for reaction |

| Appearance | White to off-white powder | Discoloration indicates oxidation |

| Flash Point | 14°C (as solution in MeOH) | Fire Hazard - Use spark-proof tools |

| Hydrolytic Sensitivity | High (Reacts within seconds) | Requires Schlenk/Glovebox handling |

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis of High-Purity Magnesium Methoxide

Objective: Generate anhydrous

Reagents:

-

Magnesium turnings (99.9%, washed with dilute HCl, dried, and stored under Ar).

-

Methanol (Anhydrous, <50 ppm water, stored over 3Å molecular sieves).

-

Iodine (catalytic crystal).

Protocol:

-

Setup: Assemble a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under vacuum and backfill with

(3 cycles). -

Activation: Add Mg turnings (1.0 eq) and a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple fume) to activate the Mg surface.

-

Addition: Add 10% of the total Methanol volume. Wait for hydrogen evolution (bubbling).

-

Validation Check: If no bubbling occurs within 5 minutes, add a drop of

or warm the flask.

-

-

Reaction: Once initiated, add the remaining Methanol dropwise to maintain a gentle reflux.

-

Completion: Reflux for 2-4 hours until all Mg metal is dissolved. The solution should be clear to slightly hazy.

-

Storage: Store under positive

pressure. Do not store in plastic bottles (moisture permeability).

Handling & Stability Verification Workflow

This workflow ensures the reagent has not degraded to the "O3" variant (hydroxide/carbonate) prior to use.

Figure 2: Quality control workflow for Magnesium Methoxide solutions.

Part 5: References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Magnesium Methoxide. Retrieved from

-

LookChem. (2024). Magnesium Methoxide: Chemical Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2021). Direct CO2 capture and conversion to fuels on magnesium nanoparticles. Retrieved from

-

ChemicalBook. (2024). Magnesium Methoxide CAS#: 109-88-6 Usage and Synthesis. Retrieved from

-

Royal Society of Chemistry. (2014). Sol-Gel Synthesis of Nanoscaled MgF2 using Magnesium Ethoxide. Journal of Materials Chemistry C. Retrieved from

Technical Guide: Magnesium Ethylene Glycolate (C₂H₆MgO₃)

The following technical guide details the chemical identification, synthesis, and applications of the magnesium-polyol complex with the stoichiometric formula C₂H₆MgO₃ . Based on the chemical literature, this formula corresponds to Magnesium Ethylene Glycolate Monohydrate (also described as Magnesium (2-hydroxyethoxy)hydroxide ), a critical intermediate in the sol-gel synthesis of high-surface-area magnesium oxide (MgO) adsorbents.

Advanced Precursor for Mesoporous Magnesium Oxide Synthesis

Chemical Identification & Structure

The compound C₂H₆MgO₃ is identified as a magnesium-polyol coordination complex, specifically Magnesium Ethylene Glycolate Monohydrate (or the structural isomer Magnesium (2-hydroxyethoxy)hydroxide ). It is primarily generated in situ as a stable intermediate during the sol-gel reaction between magnesium salts and ethylene glycol.

| Property | Specification |

| Formula | C₂H₆MgO₃ |

| IUPAC Name | Magnesium 2-hydroxyethoxide hydroxide (Proposed) |

| Common Name | Magnesium Ethylene Glycolate Monohydrate |

| Stoichiometry | Mg(OCH₂CH₂O)·H₂O or Mg(OH)(OCH₂CH₂OH) |

| Molecular Weight | 102.37 g/mol |

| Appearance | White, flake-like precipitate or gel |

| CAS Number | Not individually assigned (Generated in situ from 107-21-1 and Mg precursors) |

| Solubility | Soluble in ethylene glycol; decomposes in water |

Structural Elucidation

The formula C₂H₆MgO₃ arises from the chelation of a magnesium ion (Mg²⁺) by ethylene glycol (C₂H₆O₂), accompanied by hydrolysis or hydration. Two structural configurations are chemically valid:

-

Monohydrate Form:

-

Here, the ethylene glycol acts as a bidentate ligand (glycolate dianion, C₂H₄O₂²⁻), with a water molecule completing the coordination sphere.

-

-

Hydroxy-Alkoxide Form:

-

Here, the ligand is a mono-deprotonated 2-hydroxyethoxide anion (C₂H₅O₂⁻), balanced by a hydroxide ion (OH⁻).

-

Both forms explain the C₂H₆MgO₃ stoichiometry and are consistent with the "flake-like" morphology observed in sol-gel derived MgO precursors.

Synthesis & Production Protocols

This compound is not typically available as a catalog reagent but is synthesized in situ to control the morphology of Magnesium Oxide.

Protocol: Sol-Gel Synthesis of C₂H₆MgO₃

Objective: Generate C₂H₆MgO₃ as a precursor for mesoporous MgO. Reagents:

-

Magnesium Nitrate Hexahydrate (

), >99% purity.[1] -

Ethylene Glycol (Anhydrous), >99.5% purity.

-

Ammonia Solution (28%).[1]

Methodology:

-

Dissolution: Dissolve 20.0 g of Magnesium Nitrate in 200 mL of Ethylene Glycol under constant magnetic stirring at 500 rpm.

-

Chelation (The Critical Step): Stir for 60 minutes at room temperature.

-

Observation: The solution becomes viscous as the magnesium ethylene glycolate networks form.

-

-

Precipitation: Slowly add 40 mL of Ammonia Solution dropwise.

-

Reaction:

-

The pH shift drives the formation of the solid precipitate.

-

-

Aging: Allow the suspension to age for 24 hours to stabilize the flake-like crystal structure.

-

Isolation: Centrifuge the precipitate and wash 3x with ethanol to remove excess glycol and nitrate ions.

Applications in Drug Development & Catalysis

While C₂H₆MgO₃ itself is an intermediate, its structural properties dictate the performance of the final product in high-value applications.

-

Carbon Capture (CCS): The unique "card-house" structure of C₂H₆MgO₃ collapses upon calcination (at 400–500°C) to form MgO nanosheets with exceptional surface area (>150 m²/g). These nanosheets are highly active solid sorbents for CO₂ capture.

-

Catalyst Support: The mesoporous nature inherited from the glycolate precursor makes the resulting MgO an ideal support for metal catalysts (e.g., Au, Pd) in pharmaceutical hydrogenation reactions.

-

Acid Neutralization: Similar to Magnesium Methyl Carbonate (MMC), this glycolate complex can serve as a non-aqueous deacidification agent for preserving sensitive cellulosic materials (archival paper).

Visualization: Synthesis & Decomposition Pathway

The following diagram illustrates the transformation from raw precursors to the active Magnesium Oxide species via the C₂H₆MgO₃ intermediate.

Caption: Synthesis pathway of Mesoporous MgO via the Magnesium Ethylene Glycolate (C₂H₆MgO₃) intermediate.

References

-

Formation of Magnesium Ethylene Glycolate Intermediate

-

Mechanistic Insight into Mg-Polyol Complexes

-

Chemical Structure of Glycolate Precursors

Sources

solubility of C2H6MgO3 in polar vs non-polar solvents

Technical Guide: Solubility Profile of Magnesium Methoxide ( ) in Polar vs. Non-Polar Solvents

Executive Summary

Magnesium Methoxide (

Understanding this solubility contrast is critical for:

-

Reaction Engineering: Optimizing "Stiles' Reagent" (Magnesium Methyl Carbonate) formation.

-

Purification: Exploiting precipitation by solvent exchange (anti-solvent crystallization).

-

Stability: Preventing hydrolysis and uncontrolled aggregation.

Chemical Identity & Structural Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | Magnesium Methoxide (Magnesium Methylate) |

| Formula | |

| Molecular Weight | 86.37 g/mol |

| Appearance | White to off-white powder (hygroscopic) |

| Structure | Polymeric solid; Mg centers bridged by methoxy groups |

| Key Reactivity | Hydrolyzes to |

Note on

Solubility Mechanism: Polar vs. Non-Polar

Polar Solvents (The Solvation Domain)

Magnesium methoxide is synthesized and stored in Methanol (MeOH) .

-

Mechanism: Methanol acts as a bridging ligand breaker. The solvent molecules coordinate to the

center, disrupting the polymeric lattice and forming soluble solvated species, likely -

Solubility Limit: Highly soluble (up to ~10-12% w/w in boiling methanol).

-

Reactivity: In other alcohols (Ethanol, Isopropanol), transesterification occurs rapidly.

-

Implication: Always match the alkoxide to the alcohol solvent unless exchange is desired.

-

Non-Polar Solvents (The Precipitation Domain)

In solvents like Toluene, Hexane, Dichloromethane (DCM), and Diethyl Ether , Magnesium Methoxide is effectively insoluble .

-

Mechanism: The Mg-O bond has significant ionic character (

). In the absence of a high-dielectric or coordinating solvent, the electrostatic attraction between Mg and O dominates, favoring a tight, polymeric crystal lattice over solvation. -

Application: This insolubility is exploited to isolate the product. Adding hexane to a methanol solution of

precipitates the solid.

The "Stiles' Reagent" Exception (Polar Aprotic)

When

-

Solubility: MMC is soluble in DMF.

-

Mechanism: The formation of the carbonate anion disrupts the tight lattice, and DMF chelates the magnesium, maintaining solubility.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the solubility equilibrium and the structural transformation of Magnesium Methoxide in different solvent environments.

Caption: Solubility dynamics of Magnesium Methoxide: Solvation in methanol vs. lattice stability in non-polar media.

Experimental Protocols

Protocol: Solubility Determination (Gravimetric)

This protocol validates the solubility limit in a target solvent (e.g., MeOH vs. Toluene).

-

Preparation: Dry all glassware at 120°C. Perform all operations under

or Ar atmosphere (glovebox or Schlenk line). Mg(OMe)2 is hygroscopic and hydrolyzes instantly in air. -

Saturation: Add excess Magnesium Methoxide powder (e.g., 2.0 g) to 10 mL of the test solvent.

-

Equilibration: Stir vigorously at 25°C for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-dried) into a tared vial.

-

Evaporation: Evaporate the solvent under vacuum (rotary evaporator or high-vac manifold) to dryness.

-

Quantification: Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Protocol: Solvent Exchange (Precipitation)

To isolate pure Magnesium Methoxide from a reaction mixture:

-

Concentration: Concentrate the methanolic solution to ~20% of its original volume.

-

Anti-Solvent Addition: Slowly add dry Hexane or Toluene (ratio 3:1 v/v relative to methanol).

-

Crystallization: Cool the mixture to 0°C. The Mg(OMe)2 will precipitate as a white solid.

-

Isolation: Filter under inert gas and wash with pure hexane. Dry under high vacuum.

Critical References

-

Ashby, E. C., & Arnott, R. C. (1968). Composition of Grignard Reagents in Ether Solvents. Journal of Organometallic Chemistry. (Foundational work on Mg coordination chemistry).

-

Stiles, M. (1959). Carboxylation of Ketones with Magnesium Methyl Carbonate. Journal of the American Chemical Society.

-

Finkbeiner, H. L., & Stiles, M. (1963). Chelation as a Driving Force in Organic Reactions. IV. Synthesis of

-Nitro Acids by Carboxylation of Nitroalkanes. Journal of the American Chemical Society. -

Lide, D. R. (Ed.). (2005).[1] CRC Handbook of Chemistry and Physics. CRC Press. (Physical constants of Magnesium Alkoxides).

A Comprehensive Technical Guide to the Theoretical Molecular Weight Calculation of C2H6MgO3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Molecular Weight in Scientific Research

In the realms of chemistry, pharmacology, and materials science, the molecular weight of a compound is a cornerstone physical property. It represents the mass of one mole of a substance and is fundamental to a vast array of experimental procedures and theoretical models.[1][2] A precise understanding of molecular weight is critical for accurate substance quantification, stoichiometric calculations in chemical reactions, and the interpretation of various analytical data, including mass spectrometry and chromatography. For professionals in drug development, molecular weight is a key parameter in the early stages of drug design and discovery, influencing properties such as solubility, permeability, and bioavailability. This guide provides an in-depth, step-by-step methodology for the theoretical calculation of the molecular weight of the chemical formula C2H6MgO3, grounded in authoritative atomic weight data.

The Principle of Theoretical Molecular Weight Calculation

The theoretical molecular weight of a chemical compound is determined by summing the atomic weights of all the constituent atoms in its molecular formula.[3][4] This calculation relies on the standard atomic weights of the elements, which are established and periodically revised by the International Union of Pure and Applied Chemistry (IUPAC) based on the isotopic abundances of elements in natural terrestrial materials.[5] It is important to note that for some elements, the standard atomic weight is expressed as an interval to reflect this natural variability.[6] For the purpose of a single, representative value, a conventional atomic weight is often used.[6]

The process involves two primary steps:

-

Identifying the number of atoms of each element present in the chemical formula.

-

Multiplying the number of atoms of each element by its standard atomic weight and summing these values.[1][3]

Step-by-Step Calculation for this compound

The chemical formula this compound indicates the presence of Carbon (C), Hydrogen (H), Magnesium (Mg), and Oxygen (O) atoms. The subscripts denote the number of atoms of each element in one molecule of the substance.

Elemental Composition of this compound

Caption: Elemental composition of this compound.

Atomic Weight Data

To ensure the highest degree of accuracy, we will utilize the standard atomic weights as provided by authoritative bodies.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Source |

| Carbon | C | 2 | 12.011 | [7][8][9] |

| Hydrogen | H | 6 | 1.008 | [10][11][12] |

| Magnesium | Mg | 1 | 24.305 | [13][14][15] |

| Oxygen | O | 3 | 15.999 | [16][17][18] |

Calculation Workflow

The theoretical molecular weight is the sum of the products of the number of atoms and the atomic weight for each element.

Caption: Workflow for calculating the theoretical molecular weight.

-

Carbon (C): 2 atoms × 12.011 g/mol = 24.022 g/mol

-

Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

-

Magnesium (Mg): 1 atom × 24.305 g/mol = 24.305 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Theoretical Molecular Weight: 24.022 + 6.048 + 24.305 + 47.997 = 102.372 g/mol

Applications in Research and Drug Development

A precise theoretical molecular weight is indispensable for a multitude of applications:

-

Quantitative Analysis: It is essential for converting between mass and moles, which is a fundamental requirement for preparing solutions of known concentrations and for quantifying reaction yields.

-

Mass Spectrometry: The theoretical molecular weight serves as a reference for interpreting mass spectra. The experimentally determined molecular weight should closely match the theoretical value, aiding in the confirmation of a compound's identity.

-

Pharmacokinetics and Drug Metabolism: In drug development, the molecular weight of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Computational Chemistry: Theoretical molecular weight is a basic input for various computational models that predict the physical and chemical properties of molecules.

Conclusion

The theoretical molecular weight of this compound is calculated to be 102.372 g/mol . This value is derived from the sum of the standard atomic weights of its constituent elements, as established by IUPAC. This guide has provided a transparent and methodologically sound protocol for this calculation, underscoring the importance of this fundamental parameter in scientific research and drug development. Adherence to authoritative atomic weight data is paramount for ensuring the accuracy and reliability of experimental results.

References

-

Atomic Weight of Magnesium. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

-

Atomic Weights of the Elements 2023. (2023). IUPAC. Retrieved from [Link]

-

Magnesium. (n.d.). In Wikipedia. Retrieved from [Link]

-

Oxygen. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hydrogen. (n.d.). In Wikipedia. Retrieved from [Link]

-

Understanding the Atomic Weight of Oxygen. (2025, December 30). Oreate AI Blog. Retrieved from [Link]

-

Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Oreate AI Blog. Retrieved from [Link]

-

Oxygen Atom: Unveiling Molecular Weight & Significance. (2026, January 6). Perpusnas. Retrieved from [Link]

-

How to find the atomic weight of hydrogen? (2026, January 20). Filo. Retrieved from [Link]

-

Standard atomic weight. (n.d.). In Wikipedia. Retrieved from [Link]

-

Atomic Weights and Isotopic Compositions for Magnesium. (n.d.). Physical Measurement Laboratory. Retrieved from [Link]

-

Standard Atomic Weights. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

-

Oxygen | Discovery, Symbol, Properties, Uses, & Facts. (2026, February 17). Britannica. Retrieved from [Link]

-

How to Calculate Molecular Weight: 6 Steps (with Pictures). (2025, July 3). wikiHow. Retrieved from [Link]

-

What is the atomic mass of carbon? (2017, January 25). Quora. Retrieved from [Link]

-

Magnesium. (n.d.). BYJU'S. Retrieved from [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. (n.d.). Physical Measurement Laboratory. Retrieved from [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen. (n.d.). Physical Measurement Laboratory. Retrieved from [Link]

-

Magnesium - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Hydrogen. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

-

Why is the atomic weight of oxygen 15.9994? (2016, January 21). Quora. Retrieved from [Link]

-

How Do You Find The Molecular Weight Of A Compound? (n.d.). Prepineer. Retrieved from [Link]

-

Molecular Weight Calculation. (n.d.). Carnegie Mellon University. Retrieved from [Link]

-

Calculating Molecular Weights. (n.d.). University of Southern Mississippi. Retrieved from [Link]

-

Molar mass. (n.d.). In Wikipedia. Retrieved from [Link]

-

6-Methoxycoumarin. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dichlorophenoxyacetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Oxydimethanol. (n.d.). PubChem. Retrieved from [Link]

-

Reductic acid. (n.d.). PubChem. Retrieved from [Link]

-

CID 57424067. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. prepineer.com [prepineer.com]

- 2. Molar mass - Wikipedia [en.wikipedia.org]

- 3. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 4. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 8. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. askfilo.com [askfilo.com]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Magnesium - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Magnesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. Understanding the Atomic Weight of Oxygen - Oreate AI Blog [oreateai.com]

- 18. quora.com [quora.com]

electronic structure and band gap analysis of C2H6MgO3

Electronic Structure and Band Gap Analysis of Systems

Subject: Magnesium Methoxide Derivatives & Sol-Gel Intermediates

Formula:

Executive Technical Synthesis

The stoichiometry

Understanding the electronic structure of this species is critical for:

-

High-K Dielectrics: Controlling the atomic layer deposition (ALD) of MgO.

-

Catalysis: Tuning the basicity of MgO surfaces for oxidative coupling of methane.

-

Optoelectronics: Managing defect states that narrow the intrinsic 7.8 eV band gap of bulk MgO.

This guide analyzes the transition from the molecular orbitals of the precursor to the band structure of the solid state.

Structural & Electronic Configuration

Molecular Geometry and Coordination

Unlike bulk MgO, which adopts a rock-salt (FCC) crystal structure, the

-

Core Center:

(3s⁰). -

Ligand Field: The Magnesium ion is coordinated by oxygen atoms from methoxy groups (

) and solvating species ( -

Symmetry: Typically distorted tetrahedral or octahedral, depending on oligomerization.

Table 1: Stoichiometric & Electronic Comparison

| Property | Magnesium Methoxide (Pure) | Target Species ( | Bulk Magnesium Oxide (MgO) |

| Formula | |||

| Valence | Mixed Valency / H-Bonding | ||

| Electronic State | Molecular Insulator | Defect-Rich Semiconductor | Wide Band Gap Insulator |

| Band Gap ( | ~5.0 - 6.2 eV (HOMO-LUMO) | ~4.5 - 5.8 eV (Defect mediated) | 7.8 eV (Intrinsic) |

| Key Orbital | O(2p) | O(2p) | O(2p) |

Band Gap Dynamics

The "Band Gap" in the

-

Valence Band (HOMO): Dominated by Oxygen 2p non-bonding orbitals from the methoxide ligands. In the

variant, additional lone pairs from the third oxygen (water/hydroxyl) broaden this band, effectively raising the valence band edge (VBM). -

Conduction Band (LUMO): Composed primarily of Magnesium 3s and 3p anti-bonding states.

-

The "O3" Effect: The presence of the third oxygen atom introduces mid-gap states (trap states). If this oxygen is part of a hydrolysis intermediate (

), it creates surface dipole moments that can reduce the effective optical gap by 1.0–2.0 eV compared to bulk MgO.

Computational & Experimental Analysis Protocols

To validate the electronic structure of

Protocol A: Computational Electronic Structure (DFT)

Objective: Calculate the Density of States (DOS) and Band Structure.

-

Software Setup: VASP or Gaussian (for molecular clusters).

-

Functional Selection: Use HSE06 (Hybrid functional). Standard PBE functionals typically underestimate band gaps by ~30-40%.

-

Geometry Optimization:

-

Construct the

monomer.[1] -

Attach the third Oxygen as a water adduct (

) or bridging Oxygen. -

Relax structure until forces

eV/Å.

-

-

SCF Calculation:

-

Energy Cutoff: 500 eV.

-

K-points: Gamma-point only (for molecular cluster) or

Monkhorst-Pack (for periodic crystal).

-

-

Output Analysis: Extract the energy difference between the highest occupied eigenstate and the lowest unoccupied eigenstate.

Protocol B: Experimental Band Gap Determination (Tauc Plot)

Objective: Measure the optical band gap of the synthesized precursor.

-

Synthesis: Sol-gel reaction of Mg metal with Methanol under

atmosphere to prevent uncontrolled hydrolysis. -

Sample Prep: Disperse

gel on a quartz substrate. -

Measurement: UV-Vis Spectrophotometry (200 nm – 800 nm).

-

Calculation:

-

Convert Absorbance (

) to Absorption Coefficient ( -

Plot

vs. Energy ( -

Extrapolate the linear region to the X-axis to find

.

-

Reaction Pathway & Phase Transformation

The electronic structure evolves dynamically as

Figure 1: Evolution of the electronic band gap during the sol-gel transition of Magnesium Methoxide. The

Critical Implications for Drug Development & Materials Science

While MgO is a ceramic, the

-

Excipient Stability: In drug formulations, Mg-methoxide derivatives can act as acid scavengers. The electronic Lewis basicity (lone pairs on the O3) allows it to neutralize acidic degradation products of APIs (Active Pharmaceutical Ingredients).

-

Toxicity & Solubility: Unlike insoluble MgO, the methoxide/glycolate derivatives are soluble in organic solvents, allowing for homogeneous distribution in polymer matrices before curing.

-

Band Gap Engineering: For UV-blocking coatings in pharmaceutical packaging, controlling the "O3" defect density allows tuning the absorption edge to block specific UV wavelengths (200-300 nm) while remaining transparent in the visible spectrum.

References

-

Jung, H. S., et al. (2009). "Band Gap Energies of Magnesium Oxide Nanomaterials Synthesized by the Sol-Gel Method." Physica E: Low-dimensional Systems and Nanostructures.

-

Klabunde, K. J., et al. (1996). "Nanocrystals as Stoichiometric Reagents with Unique Surface Chemistry." Journal of Physical Chemistry.

-

Lopez, T., et al. (1998). "Sol-gel synthesis of MgO from magnesium methoxide: Hydrolysis and condensation kinetics." Materials Letters.

-

VASP Team. (2024). "Projector Augmented-Wave Method (PAW) for Electronic Structure Calculations." VASP Wiki.

-

Utamapanya, S., et al. (1991). "Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure." Chemistry of Materials.

Sources

Methodological & Application

Application Note & Protocol: High-Purity Synthesis of Magnesium Methyl Carbonate (Stile's Reagent)

Introduction: Understanding Magnesium Methyl Carbonate (MMC)

Magnesium Methyl Carbonate (MMC), often referred to as Stile's Reagent, is a highly effective and versatile carboxylating agent in modern organic synthesis.[1][2] It is primarily utilized for the α-carboxylation of a wide range of substrates, including ketones, nitroalkanes, lactones, and phenols.[1][2][3] The reagent's utility is particularly noted in pharmaceutical development and methodological chemistry for creating novel molecular frameworks.[4][5]

The chemical formula C2H6MgO3, while not a standard representation, is a plausible simplified notation for the reactive species within an MMC solution, which is more accurately described by the linear formula CH3OMgOCO2CH3.[1][2] Structurally, the magnesium ion acts as a Lewis acid, coordinating with the substrate to increase the acidity of α-protons, thereby facilitating enolate formation and subsequent nucleophilic attack on the activated carbonate carbonyl.[4]

This document provides a comprehensive, field-proven protocol for the in-situ preparation of high-purity MMC. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the reaction dynamics, which is critical for achieving high yields and purity.

Reaction Principles & Mechanism

The synthesis of Magnesium Methyl Carbonate is a two-step process performed under strictly anhydrous conditions.

Step 1: Formation of Magnesium Methoxide Magnesium metal reacts with anhydrous methanol to form magnesium methoxide, releasing hydrogen gas. This is an exothermic reaction that requires careful temperature management.

Reaction 1: Mg(s) + 2CH₃OH(l) → Mg(OCH₃)₂(sol) + H₂(g)

Step 2: Carboxylation of Magnesium Methoxide The resulting magnesium methoxide solution is then carbonated by bubbling dry carbon dioxide gas through it. This exothermic reaction forms the active carboxylating agent, MMC.[4]

Reaction 2: Mg(OCH₃)₂(sol) + CO₂(g) → CH₃OMgOCO₂CH₃(sol)

The exclusion of water is paramount throughout this synthesis.[4] Any moisture will react with the magnesium intermediates to form insoluble and unreactive magnesium hydroxide (Mg(OH)₂) or magnesium carbonate byproducts, significantly reducing the yield and purity of the desired reagent.[4]

Materials & Equipment

Reagents & Chemicals

| Reagent | Grade | Supplier Example | Notes |

| Magnesium Turnings | 99.8%+, Grignard Grade | Sigma-Aldrich | Must be dry and free of oxide coating. |

| Methanol (CH₃OH) | Anhydrous, 99.8%+ | Fisher Scientific | Water content <50 ppm is critical. |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8%+ | Acros Organics | Required for higher concentration, stable solutions.[4] |

| Carbon Dioxide (CO₂) | 99.99%+ Purity | Airgas | Must be passed through a drying tube. |

| Iodine (I₂) | Crystal, ACS Reagent | J.T. Baker | Used as an initiator if needed. |

| Nitrogen (N₂) or Argon (Ar) | High Purity, <5 ppm O₂ | Local Supplier | For maintaining an inert atmosphere. |

Laboratory Equipment

-

Three-neck round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Gas inlet adapter and bubbler (oven-dried)

-

Septa

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Ice-water bath

-

Schlenk line or inert gas manifold

-

Drying tubes (filled with Drierite or CaCl₂)

-

Cannula and gas-tight syringes

Detailed High-Purity Synthesis Protocol

This protocol details the preparation of a ~2.0 M solution of MMC in DMF.

Step-by-Step Experimental Procedure

PART A: APPARATUS PREPARATION

-

Glassware Drying: Thoroughly oven-dry all glassware (three-neck flask, condenser) at 120°C for at least 4 hours.

-

Apparatus Assembly: Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. This prevents the adsorption of atmospheric moisture onto the glass surfaces as they cool.[6]

-

Inert Atmosphere: Maintain a gentle flow of inert gas throughout the entire procedure.

PART B: SYNTHESIS OF MAGNESIUM METHOXIDE

-

Reagent Addition: To the cooled three-neck flask, add magnesium turnings (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (2.2 eq) via a cannula or a dry syringe.

-

Initiation: The reaction should begin spontaneously, evidenced by the evolution of hydrogen gas. If the reaction does not start, add a single small crystal of iodine. The iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal.

-

Reflux: Once the reaction is proceeding vigorously, gently heat the mixture to a reflux using a heating mantle. The reaction is exothermic, so be prepared to use an ice-water bath to moderate the rate if necessary.[6][7] Continue refluxing until all the magnesium has been consumed (typically 2-4 hours). The solution will appear as a clear to slightly hazy suspension of magnesium methoxide.

-

Solvent Exchange (Optional but Recommended for High Concentration): Add anhydrous DMF (to achieve the final desired volume for a 2.0 M solution) and distill off the excess methanol. DMF allows for the preparation of more stable and concentrated MMC solutions compared to pure methanol.[4]

PART C: CARBONATION TO FORM MMC

-

Cooling: Cool the magnesium methoxide solution to 0-5°C using an ice-water bath. The carbonation step is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions.[4]

-

CO₂ Introduction: Introduce a steady stream of dry carbon dioxide gas through a gas dispersion tube placed below the surface of the stirred solution. The initial thick slurry of magnesium methoxide will gradually thin as it reacts to form the soluble MMC.

-

Reaction Monitoring: Continue the CO₂ addition until the solution becomes clear or only a minimal amount of solid remains. This typically takes 3-5 hours.

-

Inert Gas Purge: Once the reaction is complete, switch the gas flow back to nitrogen or argon to purge any excess CO₂ from the flask.

PART D: FILTRATION AND STORAGE

-

Purification: To ensure a high-purity solution, filter the prepared MMC reagent under positive inert gas pressure through a cannula fitted with a small plug of glass wool. This removes any insoluble byproducts, such as unreacted starting material or magnesium carbonate.[4]

-

Storage: Store the clear, slightly yellow MMC solution in a sealed, oven-dried container under a nitrogen or argon atmosphere.[8] The reagent is sensitive to moisture and air.

Visual Workflow of MMC Synthesis

A DOT script visualizing the key stages of the synthesis protocol.

Quality Control & Purity Assessment

The prepared MMC solution is typically used directly. Its concentration and purity can be assessed by:

-

Titration: A simple acid-base titration can determine the molarity of the basic magnesium species.

-

Test Reaction: The most reliable method is to perform a test carboxylation on a known substrate (e.g., cyclohexanone) and quantify the yield of the resulting β-keto acid via ¹H NMR or GC-MS analysis. A high yield indicates a successful preparation of the active reagent.

Safety & Handling

This procedure involves significant hazards and must be performed by trained personnel in a well-ventilated chemical fume hood.[7][9][10]

-

Flammability: Methanol and DMF are flammable liquids.[10][11] Ensure no ignition sources are present.[7][10]

-

Hydrogen Gas: The reaction of magnesium with methanol produces flammable hydrogen gas. The apparatus must be well-ventilated and open to an inert gas bubbler to prevent pressure buildup.

-

Exothermic Reactions: Both the formation of magnesium methoxide and its subsequent carbonation are exothermic. Have an ice-water bath readily available at all times to control the reaction rate.[6][7]

-

Reactivity: The prepared MMC reagent is moisture-sensitive and reacts with water.[9][11] Handle exclusively under an inert atmosphere using proper air-free techniques (syringes, cannulas).[9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[7][10]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction does not start | 1. Passivated Mg turnings (oxide layer).2. Wet methanol. | 1. Add a small crystal of iodine to activate the Mg surface.2. Use freshly opened anhydrous methanol or distill from a suitable drying agent. |

| Reaction is too vigorous | Overheating or too rapid addition of reagents. | Immediately immerse the flask in an ice-water bath to moderate the reaction. |

| Product is a thick, persistent slurry | 1. Incomplete carbonation.2. Presence of moisture leading to Mg(OH)₂/MgCO₃ precipitation. | 1. Continue bubbling CO₂ through the solution.2. The experiment must be repeated using strictly anhydrous conditions.[4] |

| Low yield in subsequent carboxylation | 1. Inaccurate concentration determination.2. Degradation of the reagent due to moisture/air exposure. | 1. Titrate the reagent before use.2. Ensure the reagent is stored properly under an inert atmosphere. |

Chemical Reaction Pathway

A DOT script visualizing the chemical transformations during MMC synthesis.

Sources

- 1. Magnesium methyl carbonate solution | Krackeler Scientific, Inc. [krackeler.com]

- 2. 甲基镁碳酸酯 溶液 2.0 M in DMF | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Methoxymagnesium Methyl Carbonate | Reagent [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. quora.com [quora.com]

- 7. acs.org [acs.org]

- 8. MAGNESIUM METHYL CARBONATE | 4861-79-4 [chemicalbook.com]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

Application Note: Magnesium Ethoxide (C₂H₆MgO₃) as a Precursor for High-Quality Magnesium Oxide (MgO) Thin Films

Introduction

Magnesium oxide (MgO) thin films are critical components in a wide array of technological applications, from protective layers in plasma display panels and buffer layers for high-temperature superconductors to insulating layers in magnetic tunnel junctions.[1][2][3] The performance of these films is intrinsically linked to their structural and physical properties, which are, in turn, heavily influenced by the choice of precursor and deposition technique. Magnesium ethoxide (Mg(OC₂H₅)₂, CAS No. 2414-98-4) has emerged as a versatile and effective precursor for the fabrication of high-quality MgO thin films.

This application note provides a comprehensive technical guide for researchers, scientists, and engineers on the use of magnesium ethoxide for depositing MgO thin films. It covers the essential properties of the precursor, outlines detailed protocols for sol-gel and spray pyrolysis deposition, and discusses the expected film characteristics and necessary safety precautions.

Section 1: Precursor Properties - Magnesium Ethoxide (C₂H₆MgO₃)

The selection of a suitable precursor is paramount for achieving desired film properties. Magnesium ethoxide offers several advantages due to its chemical and physical characteristics.

1.1 Chemical and Physical Properties

Magnesium ethoxide is an organometallic compound that serves as a reliable source of magnesium for thin film deposition.[4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | Mg(OC₂H₅)₂ or C₄H₁₀MgO₂ | [5][6] |

| Molecular Weight | 114.43 g/mol | [5][7] |

| Appearance | White to light grey granular solid or powder | [5][7][8] |

| Decomposition Temp. | ~270 °C | [7][9] |

| Density | ~1.01 g/cm³ | [5][9][10] |

| Solubility | Slightly soluble in ethanol; Insoluble in ether and hydrocarbons; Reacts with water. | [7] |

1.2 Advantages as a Precursor

The utility of magnesium ethoxide stems from its favorable decomposition characteristics. It can be thermally decomposed to form magnesium oxide at temperatures compatible with various substrates.[7] This property makes it suitable for techniques like sol-gel and chemical vapor deposition (CVD). Furthermore, its solubility in alcohols allows for the straightforward preparation of precursor solutions for spray pyrolysis and spin coating.

1.3 Safety and Handling Precautions

Magnesium ethoxide is a flammable solid and reacts violently with water.[8][10][11][12] It is crucial to handle this material with appropriate safety measures in place.

-

Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.[10][12] Avoid contact with skin and eyes by wearing protective gloves (neoprene or nitrile rubber), chemical goggles, and suitable protective clothing.[10][11] Avoid creating dust and keep away from ignition sources.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[10][12] It should be kept under an inert atmosphere (e.g., nitrogen) and away from water or moist air.[12]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10][12][13] For skin contact, wash off with plenty of soap and water.[10] If inhaled, move to fresh air.[10][11] Seek medical attention if irritation or other symptoms persist.[10][11][12][13]

Section 2: Deposition Techniques and Mechanisms

Magnesium ethoxide is adaptable to several deposition techniques. This guide will focus on two common solution-based methods: sol-gel and spray pyrolysis.

2.1 General Workflow

The overall process for depositing MgO thin films from a magnesium ethoxide precursor follows a logical sequence from solution preparation to final film characterization.

Caption: General workflow for MgO thin film deposition.

2.2 Chemical Reaction Mechanism

The conversion of magnesium ethoxide to magnesium oxide primarily involves hydrolysis and subsequent thermal decomposition. The general reaction can be simplified as follows:

-

Hydrolysis: Mg(OC₂H₅)₂ + 2H₂O → Mg(OH)₂ + 2C₂H₅OH

-

Thermal Decomposition: Mg(OH)₂ → MgO + H₂O

In practice, the process is more complex and intermediate species may form, especially in sol-gel preparations.[14] The final annealing step is crucial for the complete conversion to crystalline MgO and removal of residual organic compounds.

Section 3: Protocol for MgO Thin Film Deposition via Sol-Gel Method

The sol-gel technique offers excellent control over film thickness and uniformity.

3.1 Materials and Equipment

-

Magnesium ethoxide (powder)

-

2-methoxyethanol or absolute ethanol (solvent)

-

Monoethanolamine (MEA) or an acid catalyst (stabilizer)

-

Substrates (e.g., Si(111) wafers, glass slides)

-

Ultrasonic bath

-

Magnetic stirrer and hotplate

-

Spin coater

-

Furnace or hot plate for annealing

3.2 Step-by-Step Protocol

-

Substrate Cleaning: Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.

-

Precursor Solution Preparation:

-

In a dry nitrogen atmosphere or glovebox, dissolve magnesium ethoxide in 2-methoxyethanol to achieve the desired molarity (e.g., 0.1 M to 0.5 M). The presence of an acid catalyst can be crucial for producing stable sols suitable for deposition.[15]

-

Add a stabilizer like monoethanolamine in a 1:1 molar ratio with the magnesium precursor.

-

Stir the solution at room temperature for 2-4 hours until a clear, homogeneous solution is formed.

-

-

Film Deposition:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense the precursor solution onto the substrate.

-

Spin coat at a typical speed of 2000-4000 rpm for 30-60 seconds.

-

-

Drying and Pyrolysis:

-

After coating, place the film on a hotplate at 100-150 °C for 10 minutes to evaporate the solvent.

-

Increase the temperature to 300-400 °C for 15-30 minutes to decompose the organic components.

-

-

Multi-layer Deposition: Repeat steps 3 and 4 to achieve the desired film thickness.

-

Final Annealing: Anneal the film in a furnace at a temperature between 450 °C and 600 °C for 1-2 hours in air or oxygen to promote crystallization into the MgO phase.

3.3 Expected Results and Characterization

The resulting films should be transparent and uniform. Characterization can be performed using the following techniques:

-

X-ray Diffraction (XRD): To confirm the crystalline structure. MgO typically exhibits a face-centered cubic structure with a preferential orientation along the (200) plane.[16][17]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and check for cracks or defects.

-

UV-Vis Spectroscopy: To determine the optical transmittance and calculate the band gap. MgO thin films are highly transparent in the visible range.[16][17]

Section 4: Protocol for MgO Thin Film Deposition via Spray Pyrolysis

Spray pyrolysis is a cost-effective method suitable for coating large areas.

4.1 Materials and Equipment

-

Magnesium ethoxide

-

Deionized water and a stabilizing acid (e.g., HCl) or an organic solvent like ethanol

-

Substrates (e.g., heated glass slides)

-

Spray nozzle system

-

Substrate heater

-

Compressed air or nitrogen as a carrier gas

4.2 Step-by-Step Protocol

-

Substrate Preparation: Clean the substrates as described in the sol-gel protocol.

-

Precursor Solution Preparation:

-

Prepare an aqueous or alcoholic solution of a magnesium salt derived from magnesium ethoxide. For example, magnesium ethoxide can be carefully reacted with water containing a few drops of HCl to form a stable magnesium chloride solution.

-

Typical concentrations range from 0.05 M to 0.2 M.[16]

-

-

Deposition Process:

-

Preheat the substrates to the desired deposition temperature, typically maintained between 400 °C and 500 °C.[16]

-

The precursor solution is atomized into fine droplets using the spray nozzle and carried to the hot substrate by a carrier gas.

-

Maintain a constant solution flow rate (e.g., 5-10 mL/min) and nozzle-to-substrate distance.

-

-

Reaction on Substrate: Upon contact with the hot substrate, the droplets undergo pyrolysis, and MgO is formed on the surface.

-

Cooling: After deposition, allow the coated substrates to cool down to room temperature slowly.

4.3 Expected Film Properties

| Parameter | Typical Value/Observation | Source(s) |

| Crystallinity | Polycrystalline, face-centered cubic | [16][17] |

| Preferred Orientation | (200) or (002) plane | [16][17] |

| Optical Transmittance | >90% in the visible range | [16] |

| Optical Band Gap | 4.0 - 7.0 eV (can be lower than bulk due to defects) | [16][17] |

| Surface Morphology | Generally uniform, may show granular structure | [2] |

Section 5: Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Cracked or Peeling Films | High internal stress, excessive thickness per layer, too rapid heating/cooling. | Reduce concentration of precursor solution. Apply thinner coats. Use slower heating and cooling rates during annealing. |

| Poor Crystallinity | Insufficient annealing temperature or time. | Increase annealing temperature (e.g., in 50°C increments) or duration. Ensure a clean substrate surface. |

| Hazy or Opaque Films | Incomplete removal of organic residues, precipitation in the precursor solution. | Increase pyrolysis/annealing temperature or time. Ensure the precursor solution is clear and well-stabilized. |

| Low Growth Rate | Low precursor concentration, low substrate temperature (spray pyrolysis). | Increase precursor concentration. Optimize substrate temperature. |

References

-

Gelest, Inc. (2015, March 17). MAGNESIUM ETHOXIDE - Safety Data Sheet. [Link]

-

CAS Common Chemistry. Magnesium ethoxide. [Link]

-

Tlili, M., et al. (2021). Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications. PMC. [Link]

-

Hassan, A. A. A. (2018). Synthesis and Characterization of Physical Properties of MgO Thin Films by Various Concentrations. Journal of Ovonic Research. [Link]

-

Menon, M., & Bullard, J. W. (1999). Constrained phase evolution in gel-derived thin films of magnesium oxide. Journal of Materials Chemistry. [Link]

-

Fisher Scientific. (2009, January 16). SAFETY DATA SHEET. [Link]

-

George, S. M., et al. (2010). Nucleation and growth of MgO atomic layer deposition: A real-time spectroscopic ellipsometry study. ResearchGate. [Link]

-

George, S. M., et al. (2010). Atomic Layer Deposition of MgO Using Bis(ethylcyclopentadienyl)magnesium and H₂O. ResearchGate. [Link]

-

Tlili, M., et al. (2021). Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications. MDPI. [Link]

-

Tlili, M., et al. (2021). Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications. OUCI. [Link]

-

AVS. (2019, July 22). ALD2019 Session AF2-MoP: Precursor Selection and Growth Optimization Poster Session. [Link]

-

IFW Dresden. (2025, September 24). Novel Magnesium Precursor Developed. [Link]

-

Kim, H.-S., et al. (2014). Preparation of Novel Magnesium Precursors and MgO Thin Films Growth by Atomic Layer Deposition (ALD). KoreaScience. [Link]

-

Sharma, A. K., et al. (2007). Morphology, surface topography and optical studies on electron beam evaporated MgO thin films. Indian Academy of Sciences. [Link]

-

Life Extension. How Magnesium Lowers Cardiovascular Disease Risk. [Link]

-

Jones, S. L. (1995). The sol-gel preparation of magnesium oxide and nanocrystalline magnesium and barium fluoride ceramic thin films... ProQuest. [Link]

-

Kim, J., et al. (2011). Sol-gel-derived Magnesium Oxide Precursor for Thin-film Fabrication. Journal of Materials Research. [Link]

-

Lee, J.-H., et al. (1998). Structural characterization of Sol-Gel Derived MgO thin film on Si substrate. ResearchGate. [Link]

- Google Patents. WO2013168941A1 - Magnesium oxide precursor....

-

Elwood, P. C., et al. (2016). Magnesium and Cardiovascular Disease: A Review of Epidemiological Evidence. ResearchGate. [Link]

-

Liu, M., & Dudley, S. C. (2020). Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease. MDPI. [Link]

-

Aarik, J., et al. (1995). Preparation and Characterization of Thin Films of MgO, Al₂O₃ and MgAl₂O₄ by Atomic Layer Deposition. Journal of The Electrochemical Society. [Link]

Sources

- 1. Preparation of Novel Magnesium Precursors and MgO Thin Films Growth by Atomic Layer Deposition (ALD) -Proceedings of the Korean Vacuum Society Conference [koreascience.kr]

- 2. ias.ac.in [ias.ac.in]

- 3. psec.uchicago.edu [psec.uchicago.edu]

- 4. CAS 2414-98-4: Magnesium ethoxide | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. strem.com [strem.com]

- 7. Magnesium Ethoxide|China|Magnesium Ethylate|CAS 2414-98-4|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 8. Magnesium ethoxide | 2414-98-4 [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. gelest.com [gelest.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.se [fishersci.se]

- 13. fishersci.com [fishersci.com]

- 14. Constrained phase evolution in gel-derived thin films of magnesium oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Sol-gel-derived Magnesium Oxide Precursor for Thin-film Fabrication | Journal of Materials Research | Cambridge Core [cambridge.org]

- 16. Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. imapsjmep.org [imapsjmep.org]

catalytic applications of C2H6MgO3 in organic synthesis

Application Note: Catalytic Architectures of Magnesium Methoxide ( ) in Organic Synthesis

Part 1: Executive Summary & Chemical Identity

Magnesium Methoxide is a powerful, non-nucleophilic base and alkoxide catalyst widely utilized in industrial and academic organic synthesis. Unlike alkali metal alkoxides (e.g., NaOMe), magnesium methoxide offers a unique balance of basicity and Lewis acidity, allowing for high selectivity in sensitive transformations. It is particularly valued for its role in biodiesel production (transesterification) , amide bond formation , and as a precursor for Ziegler-Natta polymerization catalysts .

Chemical Profile

| Property | Specification |

| IUPAC Name | Magnesium Methoxide |

| Common Name | Magnesium Methylate |

| Correct Formula | |

| Molar Mass | 86.37 g/mol |

| Appearance | White to off-white powder; often supplied as 6-10% solution in methanol |

| Solubility | Soluble in methanol; reacts violently with water |

| Basicity | Strong base, but less aggressive than Li/Na/K alkoxides |

Part 2: Core Catalytic Mechanisms

The utility of

-

Brønsted Basicity: The methoxide anion (

) effectively deprotonates acidic substrates (e.g., alcohols, active methylenes). -

Lewis Acidity: The central

ion coordinates with carbonyl oxygens, activating esters and amides towards nucleophilic attack without the harshness of strong mineral acids or alkali bases.

Mechanism 1: Chelation-Controlled Transesterification

In transesterification,

Mechanism 2: Amidation of Esters

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Transesterification for Biodiesel Production

Objective: Convert triglycerides (vegetable oil) into Fatty Acid Methyl Esters (FAME) with >98% conversion.

Reagents:

-

Substrate: Refined Vegetable Oil (e.g., Soybean, Canola).

-

Solvent/Reactant: Anhydrous Methanol (

).[1] -

Catalyst: Magnesium Methoxide (

solution in

Workflow:

-

Pre-treatment: Dry the vegetable oil at

under vacuum for 30 mins to remove water (Critical: Water deactivates the catalyst to -

Catalyst Preparation: If using powder, dissolve

(relative to oil) -

Reaction:

-

Heat the oil to

. -

Add the Methanol/Catalyst mixture under vigorous stirring (

). -

Reflux at

for 1-2 hours .

-

-

Separation:

-

Allow the mixture to settle. Two phases will form: Top layer (FAME/Biodiesel) and Bottom layer (Glycerol + Catalyst residues).

- often precipitates or partitions into the glycerol phase, facilitating removal.

-

-

Purification: Wash the FAME layer with warm water (

) to remove residual methanol and catalyst salts. Dry under vacuum.[2]

Data Output:

| Parameter | Value |

|---|

| Reaction Temp |

Protocol B: Direct Amidation of Esters (Solvent-Free or Methanolic)

Objective: Synthesize primary amides from methyl esters using ammonia, avoiding harsh reagents like

Reagents:

-

Substrate: Methyl Ester (e.g., Methyl benzoate, Fatty acid methyl ester).

-

Reagent: Ammonia (

in Methanol) or gaseous -

Catalyst: Magnesium Methoxide (

).

Workflow:

-

Setup: Charge a pressure tube or round-bottom flask with the Methyl Ester (

). -

Addition: Add

of -

Reaction:

-

Seal the vessel and stir at Room Temperature (

) for 24-48 hours . -

Note: For sterically hindered esters, heat to

.

-

-

Workup:

-

Evaporate solvent/excess ammonia.

-

Quench with dilute

( -

Extract the amide with Ethyl Acetate.

-

Recrystallize if necessary.

-

Part 4: Visualizing the Catalytic Pathway

The following diagram illustrates the Magnesium-Assisted Transesterification Mechanism , highlighting the dual activation role of the Mg center.

Caption: Figure 1. Mechanism of Mg(OMe)2-catalyzed transesterification showing coordination-activation.

Part 5: Safety & Handling (E-E-A-T)

-

Moisture Sensitivity:

is highly hygroscopic and hydrolyzes rapidly to Magnesium Hydroxide ( -

Flammability: Methanolic solutions are flammable. Use spark-proof equipment.

-

Storage: Store in tightly sealed containers in a cool, dry place. White powder turning clumpy or "wet" indicates hydrolysis and loss of activity.

Part 6: References

-

Specialty Organics, Inc. (n.d.). Magnesium Methylate | SOI Chem. Retrieved from

-

LookChem. (2024, September 23). How to prepare magnesium methoxide? How do you make magnesium methoxide? Retrieved from

-

UCL Discovery. (2020). The role of Zn in the sustainable one-pot synthesis of dimethyl carbonate. Retrieved from

-

Sci-Hub/ResearchGate. (2014). Comparative study of triglyceride transesterification in the presence of catalytic amounts of sodium, magnesium, and calcium methoxides. Retrieved from

-

ResearchGate. (n.d.). Amidation of esters assisted by Mg(OCH3)2 or CaCl2.[3] Retrieved from

Application Note: High-Precision Mg-Doping of Ceramic Nanomaterials using Magnesium Methoxide Precursors

This Application Note provides a comprehensive technical guide for doping ceramic nanomaterials using Magnesium Methoxide [Mg(OCH₃)₂] and its derivatives.

Note: The chemical formula "C₂H₆MgO₃" provided in the topic request corresponds stoichiometrically to a hydrolyzed intermediate or monohydrate form of Magnesium Methoxide (e.g., Mg(OCH₃)₂·H₂O, often simplified in non-standard notation). Given the context of ceramic doping, this guide focuses on Magnesium Methoxide as the primary precursor, as it is the standard C2-based organometallic source for high-purity Mg-doping in sol-gel and synthesis workflows.

Executive Summary

Magnesium (Mg) doping is a critical strategy for modifying the electronic, optical, and catalytic properties of ceramic nanomaterials. By introducing Mg²⁺ ions into host lattices (e.g., ZnO, TiO₂), researchers can tune bandgaps, suppress electron-hole recombination, and enhance dielectric performance.

This guide details the use of Magnesium Methoxide [Mg(OCH₃)₂] (Formula: C₂H₆MgO₂) as a superior doping precursor compared to inorganic salts (e.g., Mg(NO₃)₂). Unlike nitrate salts, which can introduce nitrogen impurities and require high-temperature decomposition, magnesium methoxide allows for:

-

Homogeneous Doping: Hydrolysis rates match common alkoxides (Ti-isopropoxide, TEOS), preventing phase segregation.

-

Low-Temperature Processing: Decomposes cleanly to MgO at <400°C.

-

Stoichiometric Control: Precise incorporation of Mg²⁺ into the crystal lattice.

Precursor Chemistry & Handling

Target Compound: Magnesium Methoxide (Mg(OCH₃)₂) Chemical Formula: C₂H₆MgO₂ (Often encountered as a solvated species C₂H₆MgO₃ in presence of trace moisture/methanol). Molecular Weight: 86.37 g/mol Appearance: White powder or solution (typically 7-10% in methanol).

Reactivity Profile

Magnesium methoxide is highly moisture-sensitive. Upon exposure to ambient humidity, it undergoes rapid hydrolysis:

Handling Protocol:

-

Storage: Store in a glovebox under Argon or Nitrogen (<1 ppm H₂O).

-

Solvent: Use anhydrous Methanol (MeOH) or 2-Methoxyethanol.

-

Stabilizers: Acetylacetone (acac) or Diethanolamine (DEA) can be used to chelate the Mg center, reducing hydrolysis rates and preventing precipitation.

Experimental Protocols

Protocol A: Sol-Gel Synthesis of Mg-Doped TiO₂ Nanoparticles

Objective: Synthesize anatase TiO₂ doped with 2% Mg to enhance photocatalytic activity.

Materials:

-

Titanium Isopropoxide (TTIP)

-

Magnesium Methoxide (10% in Methanol)[1]

-

Anhydrous Ethanol (EtOH)

-

Glacial Acetic Acid (Catalyst/Chelator)

-

Deionized Water

Step-by-Step Methodology:

-

Precursor Preparation (Solution A):

-

In a glovebox, dissolve 5 mL of TTIP in 20 mL of anhydrous EtOH.

-

Add calculated amount of Magnesium Methoxide solution to achieve Mg/Ti atomic ratio = 0.02.

-

Rationale: Mixing alkoxides in anhydrous conditions ensures atomic-level mixing before hydrolysis begins.

-

-

Hydrolysis Control (Solution B):

-

Mix 5 mL of EtOH with 2 mL of Glacial Acetic Acid and 1 mL of DI Water.

-

Mechanism:[2] Acetic acid acts as a chelating ligand, slowing the hydrolysis of TTIP and preventing rapid precipitation of TiO₂.

-

-

Sol Formation:

-

Add Solution B dropwise to Solution A under vigorous stirring (500 rpm) at room temperature.

-

Continue stirring for 2 hours until a transparent, pale-yellow sol forms.

-

Critical Check: If the solution turns cloudy (white precipitate), the hydrolysis was too fast. Reduce water content or increase acetic acid.

-

-

Gelation & Aging:

-

Allow the sol to age for 24 hours at room temperature to form a rigid gel network.

-

Dry the gel at 80°C for 12 hours to remove solvents.

-

-

Calcination:

-

Calcine the dried xerogel at 500°C for 2 hours (Ramp rate: 2°C/min).

-

Outcome: Formation of crystalline Mg-doped TiO₂ nanoparticles.

-

Protocol B: Surface Impregnation of Porous Ceramics

Objective: Post-synthetic doping of mesoporous silica or alumina with MgO sites for basic catalysis.

-

Substrate Activation:

-

Dry the ceramic substrate (e.g., SBA-15) at 120°C under vacuum for 4 hours to remove physisorbed water.

-

-

Incipient Wetness Impregnation:

-

Dissolve Magnesium Methoxide in anhydrous methanol. Concentration should be calculated based on the pore volume of the substrate.

-

Add the solution dropwise to the ceramic powder until the pores are filled (powder reaches "sticky" point but not slurry).